molecular formula C23H35N5O2 B5625846 3-[2-(4-Cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one

3-[2-(4-Cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one

Cat. No.: B5625846
M. Wt: 413.6 g/mol
InChI Key: KBCTZVLAUVPAMM-UHFFFAOYSA-N
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Description

3-[2-(4-Cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazin-2-one core, followed by the introduction of the cyclohexyl-diazepan and pyridin-3-ylmethyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(4-Cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(pyridin-3-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O2/c29-22(27-12-5-11-26(14-15-27)20-7-2-1-3-8-20)16-21-23(30)25-10-13-28(21)18-19-6-4-9-24-17-19/h4,6,9,17,20-21H,1-3,5,7-8,10-16,18H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCTZVLAUVPAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCN(CC2)C(=O)CC3C(=O)NCCN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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